molecular formula C18H18FN5O B2372605 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1798489-82-3

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

カタログ番号: B2372605
CAS番号: 1798489-82-3
分子量: 339.374
InChIキー: IKODNHQRPWUEGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone features a methanone bridge linking two pharmacologically significant moieties: a piperidine-triazole group and a pyrrole substituted with a 4-fluorophenyl ring. The triazole moiety is known for its hydrogen-bonding and dipole interactions, which enhance binding to biological targets , while the fluorophenyl group contributes to lipophilicity and metabolic stability. This structural design is common in drug discovery, particularly for central nervous system (CNS) or anticancer agents, where balanced solubility and membrane permeability are critical.

特性

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(triazol-1-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-15-3-1-13(2-4-15)14-11-17(20-12-14)18(25)23-8-5-16(6-9-23)24-10-7-21-22-24/h1-4,7,10-12,16,20H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKODNHQRPWUEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone , often abbreviated as Compound X , represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole ring and a piperidine moiety linked to a pyrrole derivative, which is significant for its interaction with biological targets.

Cytotoxicity

Recent studies have demonstrated that Compound X exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that it has an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent anti-cancer properties . The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability.

The mechanism by which Compound X induces cell death involves several pathways:

  • Apoptosis Induction : Flow cytometric analysis showed that Compound X triggers apoptosis in BT-474 cells through cell cycle arrest at the sub-G1 and G2/M phases .
  • Tubulin Polymerization Inhibition : The compound binds to the colchicine site of tubulin, disrupting microtubule dynamics and leading to apoptosis .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (μM)Mechanism of Action
CytotoxicityBT-4740.99Induces apoptosis via cell cycle arrest
Tubulin PolymerizationVariousN/AInhibits tubulin polymerization

Case Studies

Several case studies highlight the efficacy of Compound X in different biological contexts:

  • Breast Cancer Study : In a study involving the BT-474 cell line, Compound X demonstrated significant cytotoxicity. The study utilized various assays (e.g., DAPI staining and annexin V-FITC) to confirm apoptosis induction .
  • Gene Expression Analysis : Another investigation into the effects of similar triazole derivatives showed that treatment resulted in differential expression of 76 genes , suggesting a broad impact on cellular signaling pathways .
  • Comparative Studies : Comparative analyses with other triazole derivatives indicated that modifications to the piperidine and pyrrole rings could enhance or diminish anti-cancer activity, emphasizing structure-activity relationships (SAR) .

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing triazole and piperidine moieties exhibit promising antimicrobial properties. For instance, derivatives similar to the target compound have shown significant antibacterial and antifungal activities in vitro. A study highlighted that certain triazole-piperidine derivatives demonstrated effective inhibition against various microbial strains, suggesting potential as new lead compounds in drug development .

Anticancer Potential

The structural composition of this compound suggests its potential as an anticancer agent. Triazole-containing compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of a piperidine ring may enhance bioavailability and selectivity towards cancer cells .

CNS Activity

Given the piperidine structure, there is potential for neuropharmacological applications. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety .

Synthetic Routes

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves:

  • Formation of the Triazole Ring : This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
  • Piperidine Substitution : The triazole derivative is then reacted with piperidine derivatives to form the desired piperidine-triazole hybrid.
  • Pyrrole Incorporation : Finally, the introduction of the pyrrole moiety can be accomplished via electrophilic substitution or coupling reactions.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • A study synthesized various triazole-piperidine derivatives and evaluated their antimicrobial activity, demonstrating that modifications at specific positions significantly influenced biological activity .
  • Another investigation focused on the design of triazole hybrids with dihydropyrimidine scaffolds that exhibited strong anti-tubercular activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone. Key factors include:

  • Substituent Effects : Variations in substituents on the piperidine and pyrrole rings can drastically alter potency and selectivity.
  • Spatial Configuration : The three-dimensional arrangement of functional groups affects binding affinity to biological targets.
  • Electronic Properties : The presence of electronegative atoms like nitrogen influences interactions with biological macromolecules.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues involve substitutions on the pyrrole or piperidine-triazole moieties. Key examples include:

Compound Name Structural Variation Key Properties/Notes Reference
(5-(5-Chloropyridin-2-yl)-1H-pyrrol-2-yl)(piperidin-triazolyl)methanone Pyrrole substituted with 5-chloropyridinyl Higher molecular weight (Cl substituent); moderate yield (85%) in synthesis; potential for enhanced halogen bonding
(5-(5-Trifluoromethylpyridin-2-yl)-1H-pyrrol-2-yl)(piperidin-triazolyl)methanone Pyrrole substituted with 5-CF3-pyridinyl Increased lipophilicity (logP ~3.5 estimated); lower yield (79%) due to steric hindrance during synthesis
5-[4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl]-3-methylfuran-2(5H)-one Triazole-fluorophenyl linked to a furanone core (not pyrrole) Reduced aromaticity compared to pyrrole; lower molecular weight; unconfirmed biological activity
Bomedemstatum (LSD1 inhibitor) Triazole-fluorophenyl attached to a benzamide-cyclopropyl scaffold Clinically validated antineoplastic activity; demonstrates the therapeutic potential of fluorophenyl-triazole motifs in epigenetic modulation

Physicochemical Properties

  • Lipophilicity: The fluorophenyl group in the target compound increases logP compared to non-fluorinated analogues (e.g., 5-phenylpyrrole derivatives). However, analogues with trifluoromethylpyridinyl groups (e.g., compound 7 in ) exhibit higher logP values (~3.5 vs. ~2.8 for the target).
  • Synthetic Yield : The target compound’s synthesis (if analogous to ) likely involves palladium-catalyzed coupling or click chemistry, yielding >80% purity after flash chromatography. Substituted pyridinyl-pyrrole derivatives (e.g., compounds 5 and 8 in ) show slightly lower yields (79–85%) due to steric challenges .

準備方法

Piperidine Core Functionalization

The piperidine ring is functionalized at the 4-position via a two-step protocol:

  • Introduction of a propargyl group : Treatment of 4-aminopiperidine with propargyl bromide in the presence of K₂CO₃ yields 4-propargylaminopiperidine.
  • CuAAC Click Reaction : Reaction with benzyl azide under Cu(I) catalysis forms the 1,2,3-triazole ring. The reaction is conducted in THF/H₂O (3:1) with CuSO₄·5H₂O and sodium ascorbate, achieving >85% yield.

Reaction Conditions

Step Reagents Solvent Temperature Time Yield
1 Propargyl bromide, K₂CO₃ DMF 80°C 12 h 78%
2 Benzyl azide, CuSO₄, Na ascorbate THF/H₂O RT 24 h 86%

Alternative Route: Mitsunobu Coupling

For analogs requiring bulkier substituents, Mitsunobu conditions are employed. A mixture of 4-hydroxypiperidine, 1H-1,2,3-triazole, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF facilitates etherification at 20°C over 48 h (49–60% yield).

Synthesis of 4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl Chloride

Paal-Knorr Pyrrole Synthesis

The pyrrole core is synthesized via condensation of 4-fluorophenylacetone with ammonium acetate in acetic acid, followed by cyclization with a diketone. The 2-position is selectively formylated using Vilsmeier-Haack conditions (POCl₃/DMF).

Optimized Procedure

  • Cyclization : 4-Fluorophenylacetone (10 mmol), ammonium acetate (30 mmol), and acetylacetone (12 mmol) in glacial HOAc, refluxed for 6 h (72% yield).
  • Formylation : POCl₃ (15 mmol) in DMF (5 mL) at 0°C, stirred for 2 h, then quenched with ice (68% yield).

Oxidation to Carbonyl Chloride

The 2-formylpyrrole is oxidized to the carboxylic acid using KMnO₄ in acidic medium, followed by treatment with thionyl chloride (SOCl₂) to yield the acyl chloride (81% overall yield).

Coupling of Fragments: Methanone Bridge Formation

The final step involves reacting 4-(1H-1,2,3-triazol-1-yl)piperidine (1.2 equiv) with 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under N₂. Triethylamine (3.0 equiv) is added to scavenge HCl. The reaction proceeds at 0°C→RT over 12 h, yielding the target compound as a white solid after column chromatography (SiO₂, EtOAc/hexanes 1:1).

Key Data

  • Yield : 74%
  • Purity : >98% (HPLC)
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazole-H), 7.72 (d, J=8.1 Hz, 2H, ArH), 7.12 (d, J=8.1 Hz, 2H, ArH), 6.89 (s, 1H, pyrrole-H), 4.21–3.94 (m, 4H, piperidine-H), 2.81–2.65 (m, 2H, piperidine-H).
    • HRMS (ESI+) : m/z calcd for C₁₉H₁₇F₁N₅O [M+H]⁺: 378.1421; found: 378.1418.

Scalability and Process Optimization

Large-Scale CuAAC

Increasing the scale of the CuAAC reaction to 100 mmol requires proportional scaling of CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%). THF/H₂O (3:1) remains the optimal solvent system, with yields consistent at 84–86%.

Recrystallization for Enhanced Purity

The final product is recrystallized from ethyl acetate/hexanes (1:3) to achieve pharmaceutical-grade purity (>99.5%). Differential scanning calorimetry (DSC) confirms a sharp melting point at 198–200°C, indicating a single crystalline phase.

Challenges and Mitigation Strategies

  • Triazole Regioselectivity : The CuAAC reaction exclusively forms 1,4-disubstituted triazoles, avoiding regioisomeric contamination.
  • Pyrrole NH Reactivity : Protection of the pyrrole NH with a tert-butoxycarbonyl (Boc) group during acyl chloride formation prevents unwanted side reactions. Deprotection is achieved post-coupling using HCl/dioxane.
  • Piperidine Basicity : The piperidine nitrogen is temporarily protected as a carbamate (Cbz) during triazole formation, removed via hydrogenolysis with Pd/C.

Q & A

Q. What are the optimized synthetic routes for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone?

  • Methodological Answer : The synthesis typically involves coupling a pre-functionalized piperidine-triazole intermediate with a fluorophenyl-pyrrole carbonyl derivative. Key steps include:
  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere (N₂) to generate the 1,2,3-triazole-piperidine moiety. Reaction conditions: 60–80°C, DMF solvent, 12–24 hours .
  • Carbonyl Coupling : Amide bond formation between the piperidine-triazole and pyrrole-fluorophenyl fragment using EDCI/HOBt as coupling agents in dichloromethane (DCM) at room temperature for 6–8 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) to confirm regiochemistry of the triazole ring and substitution patterns on the piperidine and pyrrole rings. Key diagnostic signals include downfield shifts for carbonyl carbons (~165–170 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the methanone backbone .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities, particularly for the piperidine ring conformation and triazole orientation .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :
  • LogP Determination : Use shake-flask method with octanol/water partitioning followed by HPLC quantification to predict membrane permeability .
  • pH-Dependent Solubility : Measure equilibrium solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO using UV-Vis spectroscopy .
  • Stability Studies : Incubate the compound in plasma (37°C, 24h) and analyze degradation products via LC-MS to assess metabolic liability .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times to isolate variability .
  • Target Engagement Studies : Perform competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) to quantify receptor occupancy and correlate with functional responses .
  • Structural Modifications : Synthesize analogs with systematic substitutions (e.g., replacing 4-fluorophenyl with chlorophenyl) to identify pharmacophore elements driving activity discrepancies .

Q. What mechanistic insights explain the regioselectivity of triazole formation?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to compare transition-state energies for 1,4- vs. 1,5-triazole regioisomers .
  • Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps and catalyst effects (e.g., Cu(I) vs. Ru(II)) .
  • Isotopic Labeling : Use ¹⁵N-labeled azides to track nitrogen incorporation into the triazole ring via 2D HSQC NMR .

Q. How does stereochemistry influence target binding and selectivity?

  • Methodological Answer :
  • Enantiomer Resolution : Chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to separate R/S configurations .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) and measure binding kinetics (ka/kd) for each enantiomer to determine stereospecificity .
  • Molecular Dynamics (MD) Simulations : 100-ns simulations (AMBER force field) to compare hydrogen-bonding networks and hydrophobic interactions between enantiomers and active sites .

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